molecular formula C13H10N2O4S B6021741 N-(4-nitrophenyl)sulfinylbenzamide

N-(4-nitrophenyl)sulfinylbenzamide

Cat. No.: B6021741
M. Wt: 290.30 g/mol
InChI Key: YXZYHEOOUQOCJD-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)sulfinylbenzamide: is an organic compound that belongs to the class of sulfinyl compounds It is characterized by the presence of a sulfinyl group (SO) attached to a benzamide moiety, with a nitrophenyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)sulfinylbenzamide typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or chloroform

    Oxidizing Agent: Hydrogen peroxide or m-chloroperbenzoic acid

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-nitrophenyl)sulfinylbenzamide can undergo oxidation reactions, converting the sulfinyl group to a sulfonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) with hydrogen gas

    Substitution: Various nucleophiles such as amines or thiols

Major Products:

    Oxidation: N-(4-nitrophenyl)sulfonylbenzamide

    Reduction: N-(4-aminophenyl)sulfinylbenzamide

    Substitution: Derivatives with different substituents replacing the nitro group

Scientific Research Applications

N-(4-nitrophenyl)sulfinylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)sulfinylbenzamide involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

  • N-(4-nitrophenyl)benzamide
  • N-(4-nitrophenyl)sulfonylbenzamide
  • N-(4-aminophenyl)sulfinylbenzamide

Comparison: N-(4-nitrophenyl)sulfinylbenzamide is unique due to the presence of both the sulfinyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. Compared to N-(4-nitrophenyl)benzamide, the sulfinyl group in this compound provides additional sites for chemical modification and interaction with biological targets. The sulfonyl derivative, N-(4-nitrophenyl)sulfonylbenzamide, is more oxidized and may exhibit different reactivity and stability profiles.

Properties

IUPAC Name

N-(4-nitrophenyl)sulfinylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S/c16-13(10-4-2-1-3-5-10)14-20(19)12-8-6-11(7-9-12)15(17)18/h1-9H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZYHEOOUQOCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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